molecular formula C25H39Cl2N3O2 B12750760 Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(2-(4-phenyl-1-piperazinyl)ethyl)amino)ethoxy)-, dihydrochloride CAS No. 103840-36-4

Phenol, 2-methyl-5-(1-methylethyl)-4-(2-(methyl(2-(4-phenyl-1-piperazinyl)ethyl)amino)ethoxy)-, dihydrochloride

Katalognummer: B12750760
CAS-Nummer: 103840-36-4
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: WMHUIMYWOIEOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

COR 2838 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. While specific details about COR 2838 are limited, it is essential to explore its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of COR 2838 involves multiple steps, typically starting with the preparation of precursor compounds. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods may include:

    Step 1: Preparation of precursor compounds through controlled reactions.

    Step 2: Intermediate formation using specific reagents and catalysts.

    Step 3: Final synthesis of COR 2838 under optimized conditions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of COR 2838 may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

COR 2838 can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with other groups under controlled conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of COR 2838.

Wissenschaftliche Forschungsanwendungen

COR 2838 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialized materials and compounds.

Wirkmechanismus

The mechanism of action of COR 2838 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Eigenschaften

CAS-Nummer

103840-36-4

Molekularformel

C25H39Cl2N3O2

Molekulargewicht

484.5 g/mol

IUPAC-Name

2-methyl-4-[2-[methyl-[2-(4-phenylpiperazin-1-yl)ethyl]amino]ethoxy]-5-propan-2-ylphenol;dihydrochloride

InChI

InChI=1S/C25H37N3O2.2ClH/c1-20(2)23-19-24(29)21(3)18-25(23)30-17-16-26(4)10-11-27-12-14-28(15-13-27)22-8-6-5-7-9-22;;/h5-9,18-20,29H,10-17H2,1-4H3;2*1H

InChI-Schlüssel

WMHUIMYWOIEOCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)CCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.